molecular formula C11H7ClOS B13974483 3-(4-Chlorophenyl)thiophene-2-carbaldehyde

3-(4-Chlorophenyl)thiophene-2-carbaldehyde

Cat. No.: B13974483
M. Wt: 222.69 g/mol
InChI Key: UFAAJIYLVHUDFG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a 4-chlorophenyl group and a formyl group at the 2-position of the thiophene ring makes this compound unique. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where thiophene is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position . Another method includes the Suzuki-Miyaura coupling reaction, where a 4-chlorophenylboronic acid is coupled with a thiophene-2-carbaldehyde under palladium catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the formyl group allows it to participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the 4-chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H7ClOS

Molecular Weight

222.69 g/mol

IUPAC Name

3-(4-chlorophenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H7ClOS/c12-9-3-1-8(2-4-9)10-5-6-14-11(10)7-13/h1-7H

InChI Key

UFAAJIYLVHUDFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(SC=C2)C=O)Cl

Origin of Product

United States

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